![molecular formula C8H7F3O B1452775 4-(Difluoromethoxy)-1-fluoro-2-methyl-benzene CAS No. 1214333-46-6](/img/structure/B1452775.png)
4-(Difluoromethoxy)-1-fluoro-2-methyl-benzene
Overview
Description
4-(Difluoromethoxy)phenyl isocyanate is a laboratory chemical . It’s also known as 1-(difluoromethoxy)-4-isocyanatobenzene . Another compound, 4-(Difluoromethoxy)benzaldehyde, is a p-difluoromethoxy substituted benzaldehyde .
Synthesis Analysis
A synthetic method has been developed for the synthesis of roflumilast from 4-difluoromethoxy-3-hydroxybenzaldehyde and bromomethyl cyclopropane via O-alkylation, oxidation, and N-acylation .
Molecular Structure Analysis
The molecular structure of these compounds can be analyzed using various spectroscopic techniques .
Physical And Chemical Properties Analysis
4-(Difluoromethoxy)aniline has a boiling point of 90°C, a flash point of 113°C, and a specific gravity of 1.29 at 20°C .
Scientific Research Applications
Pulmonary Fibrosis Treatment
4-(Difluoromethoxy)-1-fluoro-2-methyl-benzene: has been studied for its potential therapeutic effects on pulmonary fibrosis. Research indicates that compounds with a difluoromethoxy group can inhibit the epithelial–mesenchymal transformation (EMT) induced by TGF-β1, which is a key process in the development of idiopathic pulmonary fibrosis (IPF) . By targeting this pathway, the compound may help in reducing the progression of pulmonary fibrosis.
Anti-Inflammatory Applications
The anti-inflammatory properties of difluoromethoxy-benzene derivatives make them candidates for treating inflammatory diseases. The inhibition of specific pathways involved in inflammation could be beneficial in conditions such as arthritis and other chronic inflammatory disorders .
Agricultural Chemical Development
In the agricultural sector, difluoromethoxy-benzene compounds are explored for their use in developing pesticides and herbicides. Their unique chemical structure could be the basis for new formulations that target specific pests or weeds without affecting crops .
Material Science
The chemical properties of 4-(Difluoromethoxy)-1-fluoro-2-methyl-benzene make it a valuable compound in material science, particularly in the synthesis of polymers and coatings that require specific fluorinated structures for enhanced durability and chemical resistance .
Pharmaceutical Research
This compound is also significant in pharmaceutical research, where it can be used as a building block for synthesizing a wide range of medicinal compounds, including those with potential anticancer, antiviral, or antibacterial activities .
Analytical Chemistry
In analytical chemistry, 4-(Difluoromethoxy)-1-fluoro-2-methyl-benzene can serve as a reference compound or a reagent in various chemical analyses, helping in the identification and quantification of complex mixtures .
Organic Synthesis
The compound is utilized in organic synthesis as an intermediate for creating more complex molecules. Its reactivity and stability under different conditions make it a versatile reagent in synthetic chemistry .
Chemical Industry Applications
Lastly, the compound finds applications in the broader chemical industry, where it can be used in the production of dyes, resins, and other industrial chemicals that benefit from the incorporation of fluorinated aromatic compounds .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The primary target of 4-(Difluoromethoxy)-1-fluoro-2-methyl-benzene is the Transforming Growth Factor-β1 (TGF-β1) pathway . TGF-β1 is a cytokine that plays a crucial role in cell proliferation, differentiation, and apoptosis .
Mode of Action
4-(Difluoromethoxy)-1-fluoro-2-methyl-benzene seems to interact with the TGF-β1 pathway, specifically inhibiting the Epithelial-Mesenchymal Transformation (EMT) process . This compound reduces the expression of proteins such as α-SMA, vimentin, and collagen Ⅰ, and increases the expression of E-cadherin . It also significantly reduces Smad2/3 phosphorylation levels .
Biochemical Pathways
The TGF-β1 pathway is the primary biochemical pathway affected by 4-(Difluoromethoxy)-1-fluoro-2-methyl-benzene . TGF-β1 induces phosphorylation of Smad2/3 protein, which then forms a complex with Smad4. This protein complex shifts to the nucleus to regulate the expression of target genes, triggering the EMT process in epithelial cells .
Result of Action
The action of 4-(Difluoromethoxy)-1-fluoro-2-methyl-benzene results in the attenuation of TGF-β1-induced EMT in A549 cells and bleomycin-induced pulmonary fibrosis in rats . This suggests that it could potentially be used as a therapeutic agent to reduce Idiopathic Pulmonary Fibrosis (IPF) .
properties
IUPAC Name |
4-(difluoromethoxy)-1-fluoro-2-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3O/c1-5-4-6(12-8(10)11)2-3-7(5)9/h2-4,8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGQZFUZPAUWFMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Difluoromethoxy)-1-fluoro-2-methyl-benzene |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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